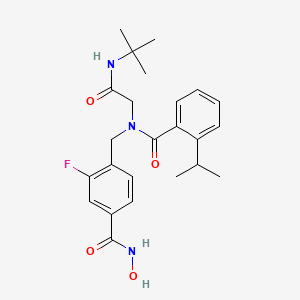
Hdac6-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac6-IN-14 is a highly selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin . This compound has shown significant potential in treating various diseases, including cancer, neurodegenerative diseases, and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hdac6-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Hdac6-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced selectivity and potency. These modifications can improve the compound’s stability, bioavailability, and therapeutic efficacy .
Aplicaciones Científicas De Investigación
Hdac6-IN-14 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of HDAC6 in various biochemical pathways . In biology, this compound helps investigate the deacetylation of non-histone proteins and their impact on cellular functions . In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, and inflammatory conditions . Additionally, this compound has industrial applications in developing new drugs and therapeutic strategies .
Mecanismo De Acción
Hdac6-IN-14 exerts its effects by inhibiting the deacetylation activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes . The molecular targets of this compound include α-tubulin, HSP90, and cortactin . By inhibiting HDAC6, this compound can modulate protein stability, cell migration, apoptosis, and other critical functions .
Comparación Con Compuestos Similares
Hdac6-IN-14 is unique compared to other HDAC6 inhibitors due to its high selectivity and potency . Similar compounds include mercaptoacetamides and fluoroalkyl-oxadiazoles, which also target HDAC6 but may have different selectivity profiles and pharmacological properties . This compound’s uniqueness lies in its ability to selectively inhibit HDAC6 with minimal off-target effects, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C24H30FN3O4 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
4-[[[2-(tert-butylamino)-2-oxoethyl]-(2-propan-2-ylbenzoyl)amino]methyl]-3-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C24H30FN3O4/c1-15(2)18-8-6-7-9-19(18)23(31)28(14-21(29)26-24(3,4)5)13-17-11-10-16(12-20(17)25)22(30)27-32/h6-12,15,32H,13-14H2,1-5H3,(H,26,29)(H,27,30) |
Clave InChI |
ICGXHGQIMMAKJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















